molecular formula C19H22N2 B183484 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile CAS No. 6293-01-2

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

Cat. No. B183484
CAS RN: 6293-01-2
M. Wt: 278.4 g/mol
InChI Key: WDEAKMXEZRUYOK-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile, commonly referred to as DMAMB, is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. DMAMB has a molecular formula of C15H19N and a molecular weight of 221.32 g/mol. DMAMB has been widely studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential applications.

Scientific Research Applications

Crystal Structure Analysis

One application of 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile involves its use in crystal structure analysis. A study demonstrated its reaction with 3-methyl-2,4-diphenyl-1,3-oxazolium-5-olate to yield an adduct. The crystal structure of this adduct was determined through X-ray analysis, highlighting its utility in studying crystallography and molecular interactions (Lukáč, Bieri, & Heimgartner, 1977).

Photophysical Properties

Research on 4-(Dimethylamino)benzonitrile (DMABN), a closely related compound, has explored its photophysical properties. This study investigated its dual emission in various solvents and temperatures, revealing insights into the dipole moments and energy transfer mechanisms involved in its fluorescence (Zachariasse, 2013).

Stability of Methyl Cations

Another study focused on the stability of carbocations, including compounds closely related to 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile. It detailed the synthesis and characterization of these cations, contributing to understanding their high stability and chemical properties (Ito, Kikuchi, Morita, & Asao, 1999).

Spectroscopic Characteristics

Spectroscopic studies have also been conducted on compounds similar to 4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile. These studies focus on understanding their spectral and photophysical characteristics, which are crucial in applications like fluorescence spectroscopy and materials science (El-Gezawy, Rettig, & Lapouyade, 2005).

Photopolymerization Monitoring

Another application involves using similar compounds as fluorescent probes in the photopolymerization of dimethacrylates. This research helps in understanding the photopolymerization process, a key aspect in materials science and engineering (Jager, Volkers, & Neckers, 1995).

Molecular Interaction Studies

The interaction of similar compounds with proteins and macromolecules has been investigated using NMR spectroscopy. Such studies are vital in understanding drug-protein interactions and designing new pharmaceutical compounds (V. D. Vlies, 1970).

properties

IUPAC Name

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEAKMXEZRUYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903583
Record name NoName_4278
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-methyl-2,2-diphenylbutanenitrile

CAS RN

6293-01-2
Record name α-[2-(Dimethylamino)-1-methylethyl]-α-phenylbenzeneacetonitrile
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Record name Benzeneacetonitrile, α-[2-(dimethylamino)-1-methylethyl]-α-phenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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